![molecular formula C13H9ClO2 B1658985 (4-Chlorophenyl)(3-hydroxyphenyl)methanone CAS No. 62810-39-3](/img/structure/B1658985.png)
(4-Chlorophenyl)(3-hydroxyphenyl)methanone
Overview
Description
“(4-Chlorophenyl)(3-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.662 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The detailed atomic coordinates and displacement parameters can be found in the referenced paper .
Physical And Chemical Properties Analysis
“this compound” is a colorless block crystal . More detailed physical and chemical properties couldn’t be found from the web search results.
Scientific Research Applications
Clathrate Host for Benzene Guests
[(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone compounds serve as clathrate hosts for benzene guests. These compounds demonstrate significant edge-to-face interactions essential in the formation of inclusion complexes with benzene, as well as in host-host interactions. This property is relevant for understanding and designing molecular structures with specific binding capabilities (Eto et al., 2011).
Influence on Dynamics, Polarity, and Thermal Properties
The impact of chlorine atom location on the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone was studied. This research provides insights into how structural changes can affect these properties, with implications for the design of materials and molecules with specific thermal and dynamic characteristics (Saiz et al., 1996).
Role in Synthesizing Novel Compounds
(4-Chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone plays a role in synthesizing dihydroindolo[1,2-c]quinazoline derivatives. These derivatives are derived from dehydrative cyclization of coupling reaction products, indicating potential applications in the synthesis of complex organic compounds (Harano et al., 2007).
Reactivity Studies
Research on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provides valuable insights into chemical reactivity. This information is crucial for understanding reaction mechanisms and designing new chemical syntheses (Pouzet et al., 1998).
Environmental Behavior
The environmental fate and behavior of benzophenone-8, closely related to (4-Chlorophenyl)(3-hydroxyphenyl)methanone, were thoroughly addressed. Understanding the reactivity and degradation pathways of such compounds in aqueous solutions is vital for assessing environmental impact and developing safer chemicals (Santos & Esteves da Silva, 2019).
Mechanism of Action
Target of Action
Some studies suggest that similar compounds may interact with specific enzymes or receptors within the cell .
Mode of Action
The exact mode of action of (4-Chlorophenyl)(3-hydroxyphenyl)methanone is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the hydroxyphenyl group may allow for hydrogen bonding with target molecules, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular pathways, potentially leading to downstream effects on cell function .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
(4-chlorophenyl)-(3-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUCIOFUOIVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296456 | |
Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62810-39-3 | |
Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62810-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002704160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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